molecular formula C22H19BrO3 B11155455 3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one

3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11155455
M. Wt: 411.3 g/mol
InChI Key: QCZRXBGVUURPQB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanocoumarin core substituted with a 4-bromophenyl group at position 3, a butyl chain at position 9, and a methyl group at position 2. Its synthesis typically involves Williamson etherification followed by cyclization under acidic conditions, as seen in related furocoumarin derivatives .

Properties

Molecular Formula

C22H19BrO3

Molecular Weight

411.3 g/mol

IUPAC Name

3-(4-bromophenyl)-9-butyl-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H19BrO3/c1-3-4-5-15-11-19(24)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

QCZRXBGVUURPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with a suitable furochromene precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of a hydrogenated product.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Scientific Research Applications

3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Furocoumarin Derivatives

Compound Name Substituents (Positions) Halogen Presence Alkyl Chain Length Aromatic Groups Reference
Target Compound 3-(4-Bromophenyl), 9-butyl, 4-methyl Br (electron-withdrawing) C4 (butyl) 4-Bromophenyl
9-Methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one (23) 9-methyl, 1-phenyl None C1 (methyl) Phenyl
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (26) 4-methyl, 9-methyl, 3-phenyl None C1 (methyl) Phenyl
7-(4-Chlorobutoxy)-chromen-4-one (7) 7-(4-chlorobutoxy) Cl C4 (butoxy) None
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one 3-biphenyl, 9-methyl, 5-phenyl None C1 (methyl) Biphenyl, phenyl
9-Ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one 9-ethyl, 3-methoxyphenyl, 4-methyl None C2 (ethyl) Methoxyphenyl

Key Observations:

  • Alkyl Chain Impact : The butyl chain at position 9 increases lipophilicity relative to shorter chains (e.g., methyl or ethyl in compounds 23 , 26 , and 5 ), which may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Crystallographic Properties
  • Solubility : The bromophenyl and butyl groups render the target compound more lipophilic than derivatives with hydroxyl or methoxy groups (e.g., 7 and 5 ), which exhibit higher polarity .
  • Crystal Packing: In compound 6 (a bromophenyl-containing chromenone), the nitro and methylamino groups form intramolecular hydrogen bonds (N–H⋯O), stabilizing the crystal lattice. The target compound’s butyl chain may disrupt such interactions, leading to less dense packing .
  • Thermal Stability: Halogenated derivatives like the target compound often exhibit higher melting points compared to non-halogenated analogs due to enhanced van der Waals forces .

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